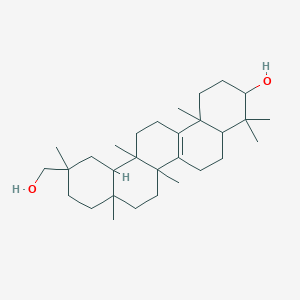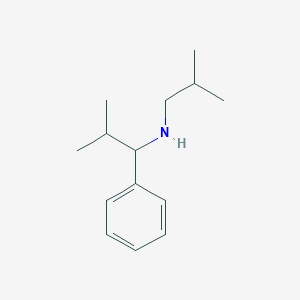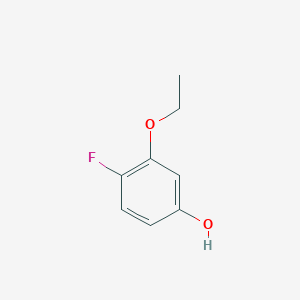
3'-DC Cep
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxycytidine-5’-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite, commonly known as 3’-DC Cep, is a chemical compound used primarily in the synthesis of oligonucleotides. This compound is a derivative of deoxycytidine, a nucleoside that is a building block of DNA. 3’-DC Cep is crucial in the field of molecular biology and genetic engineering, where it serves as a key reagent in the automated synthesis of DNA sequences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-DC Cep typically involves the protection of the hydroxyl groups of deoxycytidine followed by the introduction of the phosphoramidite group. The general synthetic route includes:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of deoxycytidine is protected using a dimethoxytrityl (DMT) group.
Protection of the 3’-Hydroxyl Group: The 3’-hydroxyl group is protected with a cyanoethyl group.
Phosphitylation: The protected deoxycytidine is then reacted with diisopropylaminochlorophosphine to introduce the phosphoramidite group.
The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive intermediates.
Industrial Production Methods
Industrial production of 3’-DC Cep follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of deoxycytidine are protected using automated systems to ensure consistency and efficiency.
Phosphitylation: The protected intermediates are then subjected to phosphitylation in large reactors under controlled conditions.
Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for oligonucleotide synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3’-DC Cep undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The cyanoethyl group can be substituted under basic conditions to yield the corresponding phosphodiester.
Coupling: The compound can couple with other nucleosides to form phosphodiester bonds, essential in DNA synthesis.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Ammonium hydroxide or methylamine.
Coupling: Tetrazole or other activators in anhydrous acetonitrile.
Major Products
Oxidation: Formation of the corresponding phosphate.
Substitution: Formation of the phosphodiester.
Coupling: Formation of oligonucleotides.
Wissenschaftliche Forschungsanwendungen
3’-DC Cep is widely used in various scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA-protein interactions and other biochemical processes.
Biology: Essential in the synthesis of DNA probes and primers for polymerase chain reaction (PCR) and sequencing.
Medicine: Used in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene therapy.
Industry: Employed in the production of synthetic genes and custom DNA sequences for biotechnology applications.
Wirkmechanismus
The mechanism of action of 3’-DC Cep involves its role as a building block in the synthesis of DNA. The phosphoramidite group allows for the sequential addition of nucleotides to a growing DNA chain. The cyanoethyl group serves as a protecting group that is removed after the coupling reaction, allowing for the formation of the phosphodiester bond. This process is facilitated by automated DNA synthesizers, which control the reaction conditions and sequence of nucleotide addition.
Vergleich Mit ähnlichen Verbindungen
3’-DC Cep can be compared with other phosphoramidite compounds used in DNA synthesis, such as:
- 3’-Deoxyadenosine-5’-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite
- 3’-Deoxyguanosine-5’-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite
- 3’-Deoxythymidine-5’-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite
Uniqueness
The uniqueness of 3’-DC Cep lies in its specific use for incorporating deoxycytidine into oligonucleotides. Compared to other phosphoramidites, it provides the necessary building block for cytosine-containing DNA sequences, which are crucial for various genetic and biochemical studies.
Eigenschaften
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-41-30-40(58-44(41)50-28-26-42(49-45(50)53)48-43(52)34-14-9-7-10-15-34)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,44H,13,29-31H2,1-6H3,(H,48,49,52,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUYOSQSJHNNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H52N5O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12100332.png)

amine](/img/structure/B12100342.png)



![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)



![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)
![Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12100394.png)


